
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H8N2 It is characterized by a unique structure that includes a cycloheptatriene ring fused to a cyclopentadiene ring, with two nitrile groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile typically involves the reaction of cycloheptatriene with cyclopentadiene under specific conditions. One common method involves the use of a catalyst to facilitate the cycloaddition reaction between these two compounds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved in these interactions depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A related compound with a similar cycloheptatriene ring structure.
Cyclopentadiene: Another related compound with a cyclopentadiene ring structure.
Tropylium ion: A derivative of cycloheptatriene with a planar aromatic structure.
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile is unique due to its fused ring structure and the presence of nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52315-92-1 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.232 |
IUPAC-Name |
4-cyclohepta-2,4,6-trien-1-ylidenecyclopenta-2,5-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-8H |
InChI-Schlüssel |
APOOSRNNXRVSDM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=C2C=C(C(=C2)C#N)C#N)C=C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


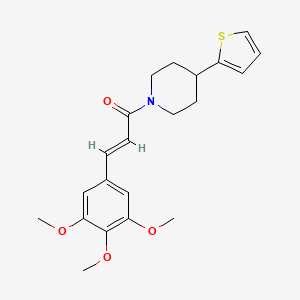
![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2566001.png)
![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2566009.png)
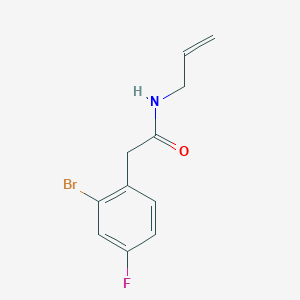
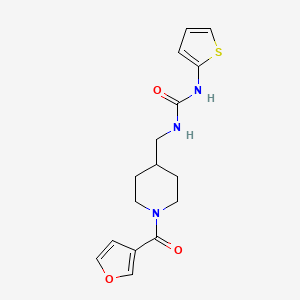
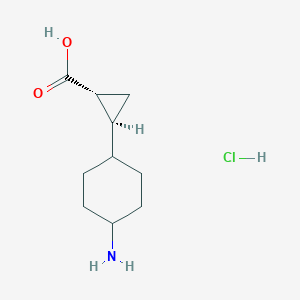
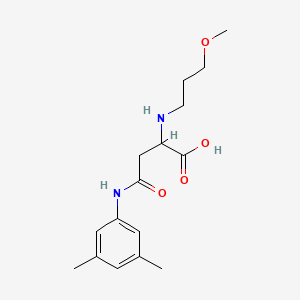
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone](/img/structure/B2566019.png)
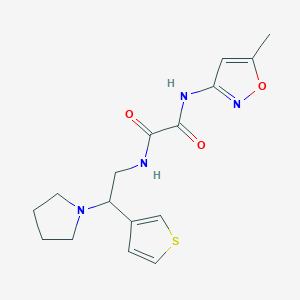
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2566021.png)
